2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a chemical compound with the molecular formula C18H16N2O3 It is known for its unique structure, which includes a biphenyl group, a furan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of Biphenyl-4-yloxyacetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetohydrazide in the presence of a base such as potassium carbonate.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with furan-2-carbaldehyde under reflux conditions in ethanol to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or thiohydrazides.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)acetohydrazide
- N’-[(E)-furan-2-ylmethylidene]acetohydrazide
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of both biphenyl and furan moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
303085-85-0 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C19H16N2O3/c22-19(21-20-13-18-7-4-12-23-18)14-24-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)/b20-13+ |
InChI Key |
IYVHENDWEQLOIE-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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